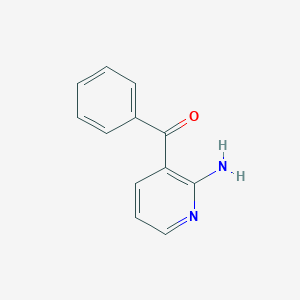

2-Amino-3-benzoylpiridina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-3-benzoylpyridine is an organic compound with the molecular formula C12H10N2O. It is a derivative of pyridine, a nitrogen-containing heterocycle, and features both an amino group and a benzoyl group attached to the pyridine ring.

Aplicaciones Científicas De Investigación

2-Amino-3-benzoylpyridine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

- Notably, it affects glutamate, dopamine, and serotonin receptors .

- Additionally, it influences D2 receptors in the striatum .

- 2-ABP acts as an anticonvulsant by restoring the number of D2 receptors in the striatum .

- It selectively targets glutamate receptors without causing the side effects associated with other glutamate receptor antagonists .

- Dopamine receptors : It restores D2 receptor density in the striatum, contributing to its anticonvulsant effects .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Análisis Bioquímico

Biochemical Properties

It is known to be an intermediate in the synthesis of azepine derivatives

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to be involved in the synthesis of azepine derivatives

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-benzoylpyridine typically involves the reaction of 2-chloronicotinic acid with benzamide in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production of 2-Amino-3-benzoylpyridine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Specific details on industrial methods are proprietary and may vary between manufacturers.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-3-benzoylpyridine can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The benzoyl group can be reduced to a hydroxyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Nitro-3-benzoylpyridine.

Reduction: 2-Amino-3-hydroxybenzylpyridine.

Substitution: Various substituted derivatives depending on the reagents used.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Amino-3-pyridylphenylmethanone

- 2-Amino-3-pyridylbenzylamine

- 2-Amino-3-pyridylbenzylalcohol

Uniqueness

2-Amino-3-benzoylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of an amino group and a benzoyl group allows for versatile reactivity and potential for diverse applications .

Actividad Biológica

2-Amino-3-benzoylpyridine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the realm of anti-cancer research. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.

Synthesis of 2-Amino-3-benzoylpyridine

The synthesis of 2-amino-3-benzoylpyridine typically involves the reaction of benzoyl chloride with 2-aminopyridine under basic conditions. The yield can vary depending on the reaction conditions, but reports indicate yields around 88% under optimized conditions .

Anti-Proliferative Effects

Research has demonstrated that 2-amino-3-benzoylpyridine exhibits significant anti-proliferative activity against various cancer cell lines. In a study involving colorectal cancer (HCT116) and triple-negative breast cancer (MDA-MB-231) cell lines, compounds derived from this scaffold showed over 85% inhibition of cell growth at concentrations as low as 1 µM .

Table 1: Anti-Proliferative Activity of 2-Amino-3-benzoylpyridine Derivatives

| Compound | Cell Line | IC50 (nM) | % Inhibition at 1 µM |

|---|---|---|---|

| 2-Amino-3-benzoylpyridine | HCT116 | 120-130 | >85% |

| MDA-MB-231 | 200-350 | >85% |

The biological activity of 2-amino-3-benzoylpyridine is believed to be mediated through multiple mechanisms:

- Inhibition of Cell Proliferation : It has been shown to interfere with microtubule assembly, which is crucial for cell division .

- Adenosine Receptor Modulation : Some derivatives have been identified as allosteric enhancers of the A1-adenosine receptor, indicating potential roles in neurological conditions such as epilepsy .

Structure-Activity Relationships (SAR)

The SAR studies have revealed that modifications to the benzoyl group significantly influence the biological activity of the compound. Electron-donating groups on the phenyl ring enhance anti-proliferative effects, while certain substitutions can lead to a loss of activity. For instance, compounds with methoxy substitutions demonstrated varied effects on iron chelation and anti-tumor activity .

Case Study 1: Evaluation in Colorectal Cancer

In a detailed evaluation, a series of benzoyl derivatives were tested for their anti-proliferative effects against HCT116 cells. The most potent compound exhibited an IC50 value of approximately 120 nM, highlighting its potential as a therapeutic agent in colorectal cancer treatment .

Case Study 2: Neurological Implications

A study focusing on the A1 adenosine receptor found that certain derivatives of 2-amino-3-benzoylpyridine could significantly reduce cAMP levels in CHO cells expressing this receptor. This suggests that these compounds may serve as potential treatments for pharmacoresistant epilepsy by modulating adenosine signaling pathways .

Propiedades

IUPAC Name |

(2-aminopyridin-3-yl)-phenylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c13-12-10(7-4-8-14-12)11(15)9-5-2-1-3-6-9/h1-8H,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KROYVOKHXIFHMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(N=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90507654 |

Source

|

| Record name | (2-Aminopyridin-3-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3810-10-4 |

Source

|

| Record name | (2-Aminopyridin-3-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.